![molecular formula C14H13FN4O3 B6123172 5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B6123172.png)
5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione
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Overview
Description
5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the imidazolidine-2,4-dione moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione: Shares a similar core structure but lacks the oxadiazole ring.
3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the imidazolidine-2,4-dione moiety.
Uniqueness
The uniqueness of 5-[2-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione lies in its combination of functional groups, which can impart unique chemical and biological properties
Properties
IUPAC Name |
5-[2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3/c1-7-2-3-8(6-9(7)15)12-17-11(22-19-12)5-4-10-13(20)18-14(21)16-10/h2-3,6,10H,4-5H2,1H3,(H2,16,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULGEBAZEZGVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CCC3C(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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